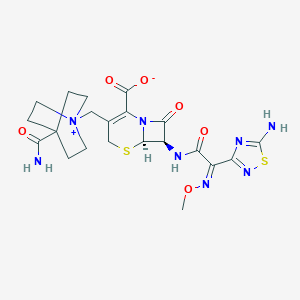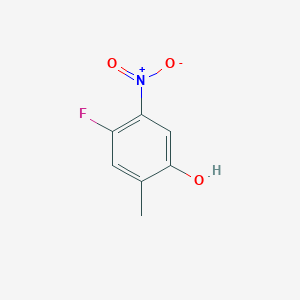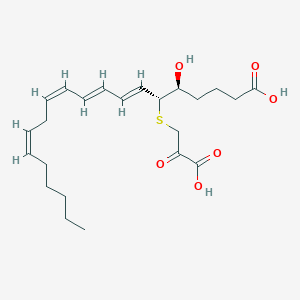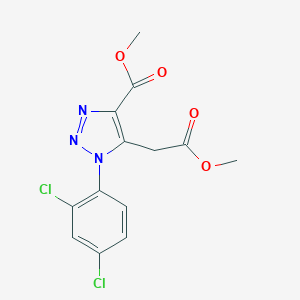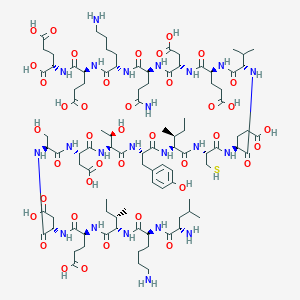
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and related derivatives often involves cyclization reactions, with starting pyrrolidine derivatives synthesized via 1,3-dipolar cycloaddition reactions. For example, polysubstituted methyl pyrrolidine-2-carboxylate derivatives can be synthesized in yields of 70-96% through cyclization of corresponding carbamothioyl derivatives and bromo-ethanones (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using techniques such as X-ray diffraction. Crystallographic studies have helped in understanding the stereochemistry and confirming the absolute configuration of these compounds. For instance, the stereochemistry of certain methyl pyrrolidine-2-carboxylate derivatives was elucidated through single crystal X-ray diffraction studies (Piwowarczyk et al., 2008).
Chemical Reactions and Properties
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including electrophilic substitution, to yield novel derivatives. These reactions are pivotal for the functionalization and further application of the compound in the synthesis of targeted molecules (Mogulaiah et al., 2018).
Physical Properties Analysis
The physical properties of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. Studies on solvated structures have provided insights into the crystal packing and molecular conformation, aiding in the understanding of the compound's behavior in different environments (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, are influenced by its functional groups and molecular structure. The compound's ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis. Research on its reactivity towards different reagents and under various conditions has expanded the understanding of its chemical properties and potential applications (Galenko et al., 2015).
Applications De Recherche Scientifique
Versatile Synthesis Intermediates
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Beji (2015) described its role in the efficient one-pot synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, highlighting its application in preparing α-methylene-β-lactams and α,β-difunctionalized pyrrol-2(3H)-ones. This demonstrates the compound's utility in creating a novel class of phosphono-β-lactams for further chemical transformations Beji, 2015.
Catalyst in Chemical Reactions
In addition to its role as a synthesis intermediate, this compound has been explored in catalysis. Doyle et al. (2010) discussed its use in metal carbene transformations, specifically in the context of dirhodium(II) tetrakis[methyl 2-oxopyrrolidine-5(S)-carboxylate] catalysts. These catalysts exhibit higher enantiocontrol and, in some cases, higher diastereocontrol than comparable catalysts in carbon-hydrogen insertion reactions, highlighting the potential for precise control in chemical synthesis Doyle et al., 2010.
Synthesis of Antimicrobial and Anticancer Compounds
A significant area of research involves the synthesis of derivatives with antimicrobial and anticancer activities. For instance, Nural et al. (2018) designed and synthesized a series of polysubstituted derivatives based on the pyrrolidine structure, which showed interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv. This suggests the potential for developing powerful antimycobacterial agents from these structures Nural et al., 2018.
Propriétés
IUPAC Name |
methyl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAOXDQXQHQRFA-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494067 |
Source


|
| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate | |
CAS RN |
122742-14-7 |
Source


|
| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
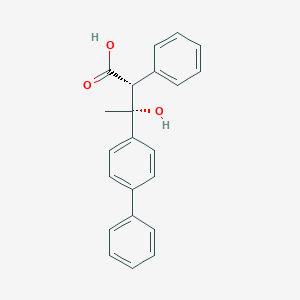
![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)
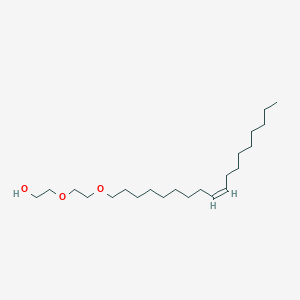


![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

